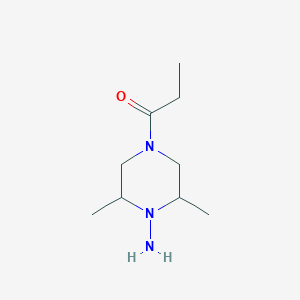
N-(4-Methyl-pyridin-3-YL)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl-pyridin-3-YL)-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring, which is substituted with a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-pyridin-3-YL)-benzamide typically involves the reaction of 4-methyl-3-pyridinecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methyl-pyridin-3-YL)-benzamide can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 4-Methyl-3-pyridinecarboxylic acid.
Reduction: N-(4-Methyl-pyridin-3-YL)-benzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
N-(4-Methyl-pyridin-3-YL)-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Methyl-pyridin-3-YL)-benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-(4-Methyl-pyridin-3-YL)-benzylamine: Similar structure but with an amine group instead of a benzamide group.
4-Methyl-3-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
N-(4-Methyl-pyridin-3-YL)-benzoic acid: Similar structure but with a benzoic acid group instead of a benzamide group.
Uniqueness: N-(4-Methyl-pyridin-3-YL)-benzamide is unique due to its specific combination of a benzamide group with a methyl-substituted pyridine ring. This unique structure imparts specific chemical properties and reactivity that can be exploited in various scientific and industrial applications.
Propriétés
Numéro CAS |
2922-05-6 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
N-(4-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-14-9-12(10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
Clé InChI |
CYXWVJRTKVAELQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
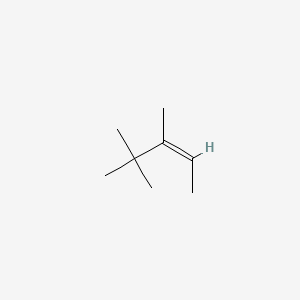
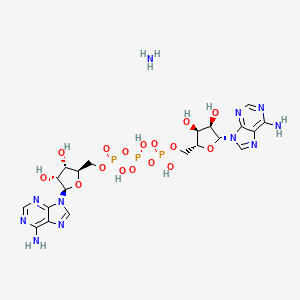
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)


![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
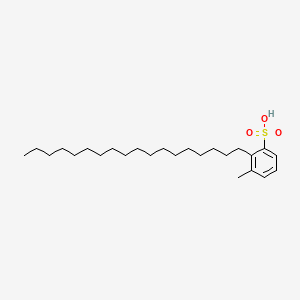

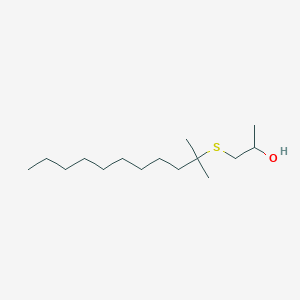
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)

